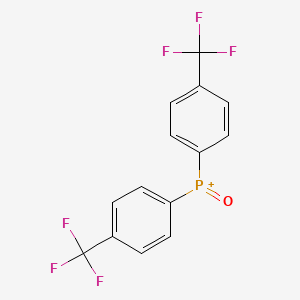

Bis(4-(trifluoromethyl)phenyl)phosphine oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxo-bis[4-(trifluoromethyl)phenyl]phosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F6OP/c15-13(16,17)9-1-5-11(6-2-9)22(21)12-7-3-10(4-8-12)14(18,19)20/h1-8H/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUILBJIDCJXKEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)[P+](=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F6OP+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of Bis(4-(trifluoromethyl)phenyl)phosphine oxide

Introduction

This guide provides a comprehensive technical overview of Bis(4-(trifluoromethyl)phenyl)phosphine oxide, a significant organophosphorus compound in modern chemistry. We will delve into its synthesis, detailed characterization, and key applications, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

Overview of this compound

This compound, with the CAS Number 15929-43-8, is a white solid organophosphorus compound.[1] Its structure is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two 4-(trifluoromethyl)phenyl groups. This unique molecular architecture, particularly the presence of the electron-withdrawing trifluoromethyl groups, imparts valuable electronic properties, high thermal stability, and specific solubility characteristics.[2] These attributes make it a compound of interest in various advanced applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 15929-43-8[1][3][4] |

| Molecular Formula | C₁₄H₉F₆OP[1] |

| Molecular Weight | 338.19 g/mol [1][4] |

| Physical Form | Solid[1] |

| Purity | Typically ≥97%[1] |

| Storage | Inert atmosphere, 2-8°C[1] |

Health and Safety Information

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of diarylphosphine oxides can be approached through several methodologies. For this compound, the most prevalent and reliable methods involve the use of Grignard reagents, owing to their efficiency in forming carbon-phosphorus bonds.

Synthetic Strategy Overview

The core of the synthesis lies in the formation of two P-C bonds between the phosphorus center and the 4-(trifluoromethyl)phenyl moieties. This is typically achieved by reacting a suitable phosphorus-containing electrophile with a nucleophilic 4-(trifluoromethyl)phenyl Grignard reagent.

Method 1: Grignard Reaction with Diethyl Phosphite

This method is a well-established route for the preparation of secondary phosphine oxides, which can then be further functionalized if needed. The reaction of a Grignard reagent with diethyl phosphite offers a reliable pathway to symmetrical diarylphosphine oxides.

The Grignard reagent, 4-(trifluoromethyl)phenylmagnesium bromide, is first prepared from 4-bromobenzotrifluoride and magnesium metal. This organometallic species then acts as a potent nucleophile, attacking the electrophilic phosphorus center of diethyl phosphite. Two equivalents of the Grignard reagent are required to displace the two ethoxy groups, followed by hydrolysis to yield the desired phosphine oxide.

Materials:

-

4-Bromobenzotrifluoride

-

Magnesium turnings

-

Diethyl phosphite

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Preparation of the Grignard Reagent:

-

Under an inert atmosphere (argon or nitrogen), place magnesium turnings in a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of 4-bromobenzotrifluoride in anhydrous diethyl ether or THF.

-

Add a small portion of the 4-bromobenzotrifluoride solution to the magnesium turnings and gently warm to initiate the reaction.

-

Once the reaction has started (indicated by bubbling and a change in color), add the remaining 4-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

-

Reaction with Diethyl Phosphite:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Add a solution of diethyl phosphite in anhydrous diethyl ether or THF dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by column chromatography on silica gel.

-

Caption: Workflow for the synthesis of this compound via the Grignard reaction with diethyl phosphite.

Method 2: Grignard Reaction with Phosphorus Oxychloride

An alternative and also effective method involves the use of phosphorus oxychloride as the phosphorus electrophile. This approach directly yields the tertiary phosphine oxide.

In this synthesis, three equivalents of the 4-(trifluoromethyl)phenylmagnesium bromide Grignard reagent react with one equivalent of phosphorus oxychloride (POCl₃). The highly reactive Grignard reagent displaces the three chloride atoms on the phosphorus center. Subsequent hydrolysis of the reaction intermediate yields the desired this compound. Careful control of stoichiometry is important to minimize the formation of byproducts.

Materials:

-

4-(Trifluoromethyl)phenylmagnesium bromide (prepared as in Method 1)

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dilute hydrochloric acid (HCl), aqueous solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup:

-

In a dry, three-necked flask under an inert atmosphere, prepare a solution of phosphorus oxychloride in anhydrous diethyl ether or THF.

-

Cool this solution in an ice-salt bath or a dry ice-acetone bath.

-

-

Grignard Addition:

-

Slowly add the previously prepared 4-(trifluoromethyl)phenylmagnesium bromide solution to the cooled phosphorus oxychloride solution via a dropping funnel. Maintain a low temperature throughout the addition to control the exothermic reaction.

-

-

Reaction Completion and Work-up:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional period (e.g., overnight) to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture over crushed ice and acidify with dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with water and then brine, and dry over an anhydrous drying agent.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

-

Caption: Synthesis of this compound using a Grignard reagent and phosphorus oxychloride.

Alternative Synthetic Routes

Other methods for the synthesis of diarylphosphine oxides include the nickel-catalyzed cross-coupling of aryl halides with H-phosphine oxides and the reaction of aryl halides with hypophosphorous acid. These methods can be advantageous in certain contexts, offering different functional group tolerance and reaction conditions.

Characterization and Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Spectroscopic Analysis

NMR is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the phenyl rings will likely appear as complex multiplets due to coupling with each other, the phosphorus atom, and the fluorine atoms of the CF₃ group.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons and the trifluoromethyl carbon. The aromatic carbon signals will show coupling to both phosphorus (J-C-P) and fluorine (J-C-F).[2]

-

³¹P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool and is expected to show a single resonance, confirming the presence of a single phosphorus environment. The chemical shift will be characteristic of a diarylphosphine oxide. For a similar compound, (E)-(1,3-bis(4-(trifluoromethyl)phenyl)allyl)diphenylphosphine oxide, the ³¹P NMR chemical shift is reported at δ = 31.06 ppm.[2]

-

¹⁹F NMR: The fluorine-19 NMR spectrum will exhibit a singlet corresponding to the six equivalent fluorine atoms of the two trifluoromethyl groups. For a related compound, a ¹⁹F NMR chemical shift of δ = -62.49 ppm has been reported.[2]

The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

P=O stretching: A strong absorption band typically in the range of 1150-1250 cm⁻¹.

-

C-F stretching: Strong absorptions in the region of 1000-1400 cm⁻¹, characteristic of the trifluoromethyl groups.[2]

-

Aromatic C-H stretching: Signals above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The expected molecular ion peak [M+H]⁺ for C₁₄H₉F₆OP would be at m/z 339.0317.

Tabulated Spectroscopic Data (Predicted and from Analogous Compounds)

| Technique | Expected/Analogous Data |

| ¹H NMR | Aromatic protons as multiplets in the δ 7.0-8.5 ppm range. |

| ¹³C NMR | Aromatic carbons showing C-P and C-F coupling; CF₃ carbon signal.[2] |

| ³¹P NMR | Singlet, expected chemical shift around δ 30 ppm.[2] |

| ¹⁹F NMR | Singlet, expected chemical shift around δ -63 ppm.[2] |

| FTIR (cm⁻¹) | ~1200 (P=O), 1000-1400 (C-F), >3000 (Ar C-H), 1400-1600 (Ar C=C).[2] |

| HRMS (m/z) | [M+H]⁺ calculated for C₁₄H₁₀F₆OP: 339.0317. |

Purity Assessment

The purity of the synthesized compound can be assessed by a combination of the above spectroscopic methods, as well as by techniques such as melting point determination and elemental analysis.

Applications

The unique properties of this compound make it a valuable building block and additive in several high-technology fields.

In Materials Science

The incorporation of this phosphine oxide into polymer backbones or as an additive can significantly enhance material properties.

Phosphorus-containing compounds are well-known flame retardants. This compound can be incorporated into polymers such as epoxy resins and polyimides to improve their fire resistance.[2] The phosphorus moiety can promote char formation in the condensed phase, while the fluorine atoms can contribute to flame inhibition in the gas phase.

The strong electron-withdrawing nature of the phosphine oxide group and the trifluoromethyl groups make this compound and its derivatives suitable for use in OLEDs.[5][6][7] They can function as host materials or as electron-transporting materials, facilitating efficient charge carrier injection and transport within the device, leading to improved performance and efficiency.[5][6]

In Catalysis

While the phosphine oxide itself is not typically a ligand, it serves as a crucial precursor to phosphine ligands that are widely used in transition metal catalysis.

This compound can be reduced to the corresponding secondary phosphine, which can then be used to synthesize a variety of tertiary phosphine ligands. These ligands are instrumental in many catalytic reactions, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are fundamental transformations in organic synthesis and drug discovery. The electronic properties of the resulting phosphine ligands can be finely tuned by the trifluoromethyl groups, influencing the activity and selectivity of the metal catalyst.

Conclusion

This compound is a versatile and valuable organophosphorus compound with a growing number of applications in materials science and as a precursor in catalysis. Its synthesis, primarily through Grignard-based methodologies, is well-established, and its characterization relies on a standard suite of spectroscopic techniques. The unique combination of a phosphine oxide moiety and trifluoromethyl-substituted phenyl rings provides a platform for the development of advanced materials with enhanced properties and for the design of novel catalytic systems. This guide has provided a detailed overview of the key technical aspects of this compound, intended to support further research and development in these exciting fields.

References

- 1. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]

- 2. rsc.org [rsc.org]

- 3. This compound | C14H8F6OP+ | CID 12022239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Phosphine oxide derivatives for organic light emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Abstract [mat-china.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of Bis(4-(trifluoromethyl)phenyl)phosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-(trifluoromethyl)phenyl)phosphine oxide is a compound of significant interest in materials science and medicinal chemistry, owing to the unique physicochemical properties imparted by its trifluoromethyl-substituted phenyl rings and the polar phosphine oxide group.[1] Understanding the three-dimensional arrangement of atoms within its crystal lattice is paramount for rational drug design, materials engineering, and predicting its behavior in various applications. This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of this compound. While a definitive, publicly accessible crystal structure for this specific compound is not available at the time of this writing, this guide will delineate the complete experimental and computational workflow, utilizing data from structurally analogous compounds to illustrate key principles and expected outcomes.

Introduction to this compound

This compound, with the chemical formula C₁₄H₈F₆OP, is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two 4-(trifluoromethyl)phenyl groups.[2] The presence of the electron-withdrawing trifluoromethyl (CF₃) groups significantly influences the electronic properties of the phenyl rings and the overall polarity and stability of the molecule. These structural features are key to its applications, which include its use as a precursor in the synthesis of novel polymers and its potential as a scaffold in the development of therapeutic agents. A detailed understanding of its solid-state structure is crucial for elucidating structure-property relationships.

Key Molecular Features:

-

Phosphine Oxide Core: The P=O group is a strong hydrogen bond acceptor, which can dictate intermolecular interactions and influence crystal packing.

-

Trifluoromethyl Groups: These bulky, highly electronegative groups can engage in non-covalent interactions, such as halogen bonding and dipole-dipole interactions, and will significantly impact the steric environment around the phosphorus center.

-

Aromatic Rings: The phenyl rings provide a rigid framework and can participate in π-π stacking interactions.

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The fundamental principle of SC-XRD lies in the interaction of a focused beam of X-rays with the electron clouds of the atoms in a crystal lattice. This interaction causes the X-rays to be diffracted in a specific pattern of intensities and angles, which is a unique fingerprint of the crystal's internal structure.

Theoretical Underpinnings

The diffraction pattern is governed by Bragg's Law, which relates the wavelength of the incident X-rays (λ), the angle of diffraction (θ), and the distance between the planes of atoms in the crystal (d):

nλ = 2d sin(θ)

By systematically rotating the crystal and collecting the diffraction data, a complete three-dimensional map of the electron density can be reconstructed. From this map, the positions of individual atoms can be determined, yielding a detailed molecular structure.

Experimental Workflow: From Powder to Solved Structure

The process of determining a crystal structure is a multi-step procedure that demands precision and careful execution at each stage.

Step 1: Synthesis and Purification

The initial and critical step is the synthesis of high-purity this compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and complicating the structure solution. Standard organic synthesis protocols are employed, followed by rigorous purification techniques such as recrystallization or column chromatography.

Step 2: Growing High-Quality Single Crystals

The success of a single-crystal X-ray diffraction experiment is contingent upon the quality of the single crystal. The ideal crystal should be well-formed, with sharp edges and faces, and free from internal defects.

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, inducing crystallization.

-

Solvent Layering: A less dense solvent in which the compound is soluble is carefully layered on top of a denser solvent in which it is insoluble. Crystals form at the interface as the solvents slowly mix.

Step 3: Data Collection

A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a diffractometer, where it is cooled (typically to 100 K) to minimize thermal vibrations of the atoms, which sharpens the diffraction spots. The crystal is rotated in a highly controlled manner while being irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

Step 4: Structure Solution and Refinement

The collected diffraction data, consisting of thousands of reflections, are processed to correct for experimental factors. The "phase problem" in crystallography, where the phase information of the diffracted waves is lost, is overcome using computational methods like "direct methods" to generate an initial model of the crystal structure. This initial model is then refined against the experimental data using least-squares methods. The refinement process optimizes the atomic positions, thermal parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Analysis of the Crystal Structure: Insights from Analogs

As the specific crystallographic data for this compound is not publicly available, we can draw valuable insights from the crystal structures of closely related compounds, such as Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide and Bis(2,4,6-trimethylphenyl)phosphine oxide.[3][4]

Expected Structural Features:

-

Molecular Conformation: The orientation of the two 4-(trifluoromethyl)phenyl rings relative to each other and to the P=O bond will be a key feature. Steric hindrance between the bulky trifluoromethyl groups and the phenyl rings will likely lead to a twisted conformation, rather than a planar one. The dihedral angles between the phenyl rings would be a critical parameter to quantify this twist.

-

Bond Lengths and Angles: The P=O bond is expected to be short and indicative of a strong double bond. The P-C bond lengths will reflect the strength of the connection between the phosphorus atom and the phenyl rings. The bond angles around the phosphorus atom will likely deviate from a perfect tetrahedral geometry due to the steric demands of the substituents.

-

Intermolecular Interactions: The crystal packing will be dictated by a network of non-covalent interactions. The polar P=O group is a prime candidate for forming strong hydrogen bonds if co-crystallized with a suitable donor, or dipole-dipole interactions. The trifluoromethyl groups can participate in C-F···H and C-F···π interactions. Furthermore, π-π stacking between the phenyl rings of adjacent molecules is a likely packing motif.

Crystallographic Data Summary (Hypothetical and Analog-Based):

| Parameter | Expected Value/Range (Based on Analogs) | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry operations within the unit cell. |

| a, b, c (Å) | 10-30 Å | Dimensions of the unit cell. |

| α, β, γ (°) | 90° or variable | Angles of the unit cell. |

| Z | 2, 4, or 8 | Number of molecules per unit cell. |

| P=O Bond Length | ~1.48 Å | Indicates the double bond character. |

| P-C Bond Length | ~1.80 Å | Strength of the phosphorus-carbon bond. |

| C-P-C Bond Angle | 105-110° | Reflects the steric environment at the phosphorus center. |

The Impact of Structural Knowledge in Drug Development and Materials Science

A detailed crystal structure provides invaluable information for:

-

Rational Drug Design: Understanding the precise shape and electronic surface of the molecule allows for the design of complementary binding partners, such as enzyme active sites. The identification of hydrogen bond donors and acceptors is critical for predicting binding affinity.

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can have vastly different physical properties, including solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing polymorphs.

-

Materials Science: The crystal packing and intermolecular interactions determine the bulk properties of a material, such as its melting point, hardness, and solubility. This knowledge is crucial for the design of new materials with tailored properties.

Conclusion

The crystal structure analysis of this compound, while not yet publicly detailed, represents a critical step in fully harnessing the potential of this versatile compound. The methodologies of single-crystal X-ray diffraction provide a powerful toolkit for elucidating the intricate details of its three-dimensional architecture. By understanding the interplay of molecular conformation and intermolecular forces, researchers can make informed decisions in the design of new drugs and advanced materials, ultimately accelerating the pace of innovation.

References

An In-depth Technical Guide to the ³¹P NMR Chemical Shift of Bis(4-(trifluoromethyl)phenyl)phosphine oxide

This guide provides a comprehensive technical overview of the ³¹P Nuclear Magnetic Resonance (NMR) characteristics of Bis(4-(trifluoromethyl)phenyl)phosphine oxide. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize organophosphorus compounds and require a deep understanding of their spectroscopic properties for identification, purity assessment, and mechanistic studies.

Introduction: The Significance of this compound and its ³¹P NMR Signature

This compound is a specialty organophosphorus compound distinguished by the presence of two trifluoromethyl (-CF₃) groups on the phenyl rings attached to a central phosphine oxide moiety.[1] These potent electron-withdrawing groups significantly influence the electronic environment of the phosphorus atom, making ³¹P NMR spectroscopy an exceptionally sensitive and informative tool for its characterization.[2] The unique chemical shift of this compound provides a distinct fingerprint for its identification and can offer insights into its interactions in various chemical and biological systems. In fields such as materials science, this compound is explored for creating high-performance polymers with enhanced thermal resistance and flame retardancy. Its unique electronic properties are also of interest in the development of organic electronic devices.

Understanding the ³¹P NMR Chemical Shift: Core Principles

The ³¹P nucleus possesses a nuclear spin of ½ and has a natural abundance of 100%, making ³¹P NMR a highly sensitive and routine analytical technique.[3] The chemical shift (δ) in ³¹P NMR is paramount and is influenced by the electron density around the phosphorus nucleus. Electronegative substituents deshield the phosphorus atom, causing its resonance to appear at a higher frequency (downfield) in the NMR spectrum.

The strong electron-withdrawing nature of the two para-trifluoromethylphenyl groups in this compound leads to a significant deshielding of the phosphorus nucleus. This results in a downfield chemical shift compared to simpler triarylphosphine oxides like triphenylphosphine oxide.

Key Factors Influencing the ³¹P Chemical Shift

Several experimental variables can influence the precise chemical shift of this compound:

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can interact with the polar P=O bond, altering the electronic environment of the phosphorus atom and causing shifts in the resonance frequency.

-

Concentration: While generally less pronounced than solvent effects, concentration changes can sometimes lead to minor shifts, particularly if intermolecular interactions or aggregation occur.

-

Temperature: Temperature fluctuations can affect molecular motion and intermolecular interactions, potentially leading to small changes in the observed chemical shift.

-

Referencing Standard: Accurate chemical shift determination relies on proper referencing. The universally accepted primary reference for ³¹P NMR is 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm.[5]

Experimental Protocol for Acquiring a High-Quality ³¹P NMR Spectrum

This section provides a detailed, step-by-step methodology for obtaining a high-quality ³¹P NMR spectrum of this compound.

Sample Preparation

-

Analyte: this compound (ensure purity is appropriate for the intended analysis).

-

Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent. Other deuterated solvents such as DMSO-d₆ or Acetone-d₆ can be used depending on solubility and experimental requirements.

-

Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

NMR Tube: Use a clean, dry, high-precision 5 mm NMR tube.

-

Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube to improve spectral quality by enhancing magnetic field homogeneity.

NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | ≥ 162 MHz for ³¹P | Higher field strengths provide better signal dispersion and sensitivity. |

| Pulse Sequence | Single pulse with proton decoupling | A standard experiment for routine ³¹P NMR. |

| Proton Decoupling | Waltz-16 or similar broadband decoupling | To collapse proton-phosphorus couplings and simplify the spectrum. |

| Acquisition Time (at) | 1.0 – 2.0 seconds | To ensure adequate data points across the signal. |

| Relaxation Delay (d1) | 2.0 – 5.0 seconds | To allow for sufficient relaxation of the ³¹P nucleus between scans. |

| Pulse Width (p1) | Calibrated 30-45° pulse | A smaller flip angle can help to reduce the necessary relaxation delay. |

| Number of Scans (ns) | 16 - 64 | To achieve a good signal-to-noise ratio. |

| Spectral Width (sw) | -50 to 100 ppm | To ensure the expected signal and any potential impurities are captured. |

| Referencing | External 85% H₃PO₄ or internal reference | For accurate chemical shift calibration. |

Data Processing and Analysis

-

Fourier Transform: Apply an exponential multiplication (line broadening of 0.5 - 1.0 Hz) to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the reference signal (e.g., external 85% H₃PO₄) to 0 ppm.

-

Peak Picking: Identify and label the chemical shift of the signal corresponding to this compound.

Visualizing the Workflow and Molecular Structure

The following diagrams illustrate the experimental workflow and the key structural features influencing the ³¹P NMR chemical shift.

Caption: Experimental workflow for ³¹P NMR analysis.

Caption: Influence of trifluoromethyl groups on the ³¹P chemical shift.

Conclusion

The ³¹P NMR chemical shift of this compound is a critical parameter for its unambiguous identification and characterization. The presence of two electron-withdrawing trifluoromethylphenyl groups results in a significant downfield shift, expected to be greater than 28.0 ppm in CDCl₃. By following a robust experimental protocol, researchers can obtain high-quality spectra, enabling accurate analysis for applications in drug development, materials science, and beyond. This guide provides the foundational knowledge and practical steps necessary to confidently utilize ³¹P NMR in the study of this important organophosphorus compound.

References

Spectroscopic Properties of Bis(4-(trifluoromethyl)phenyl)phosphine oxide: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of Bis(4-(trifluoromethyl)phenyl)phosphine oxide, a compound of increasing interest in materials science and drug development. This document is intended for researchers, scientists, and professionals in these fields, offering a detailed analysis of its spectral characteristics and the underlying molecular features.

Introduction

This compound, with the CAS Number 15929-43-8, is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two 4-(trifluoromethyl)phenyl groups.[1] Its molecular formula is C₁₄H₉F₆OP, and it has a molecular weight of approximately 338.19 g/mol .[1] The presence of the electron-withdrawing trifluoromethyl groups and the polar phosphine oxide moiety imparts unique electronic and chemical properties to the molecule, making it a valuable building block in the synthesis of advanced polymers, a ligand in catalysis, and a scaffold in medicinal chemistry.[2][3] Understanding its spectroscopic signature is paramount for its identification, characterization, and the elucidation of its role in various chemical transformations.

Molecular Structure and Key Physicochemical Properties

The structural and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 15929-43-8 | [1] |

| Molecular Formula | C₁₄H₉F₆OP | [1] |

| Molecular Weight | 338.19 g/mol | [1] |

| Appearance | Light yellow to yellow solid | --INVALID-LINK-- |

| Melting Point | 67-69 °C | --INVALID-LINK-- |

| Purity | ≥97% | [1] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Synthesis Overview

A common synthetic route to this compound involves the reaction of tris(4-(trifluoromethyl)phenyl)phosphine oxide with a hydride source, such as sodium hydride, in the presence of an activating agent like lithium iodide. The reaction is typically carried out at elevated temperatures.

Below is a generalized workflow for the synthesis.

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Analysis

A multi-faceted spectroscopic approach is essential for the unambiguous characterization of this compound. This section details the expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this molecule, providing information on the hydrogen, carbon, phosphorus, and fluorine environments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. Due to the symmetry of the molecule, two sets of signals are anticipated for each phenyl ring. The protons ortho to the phosphine oxide group will appear as a multiplet, as will the protons meta to the phosphine oxide.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons and the trifluoromethyl carbon. The carbon atoms directly bonded to the phosphorus will exhibit splitting due to C-P coupling. The trifluoromethyl carbon will appear as a quartet due to C-F coupling.

³¹P NMR Spectroscopy: The phosphorus-31 NMR spectrum is a key diagnostic tool for phosphine oxides. A single signal is expected, with a chemical shift characteristic of a pentavalent phosphorus atom in an aromatic phosphine oxide environment.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum will show a single signal for the six equivalent fluorine atoms of the two trifluoromethyl groups.

Summary of NMR Data:

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |

| ¹H | CDCl₃ | Not explicitly reported, but expected in the aromatic region (approx. 7.5-8.0 ppm) | m | - |

| ¹³C | CDCl₃ | 132.4, 131.2, 130.5, 128.8, 126.0, 123.3 | d, d, d, d, dq, q | J(P-C) = 101.0 Hz, 12.0 Hz, 13.0 Hz; J(F-C) = 271.0 Hz, 4.0 Hz |

| ³¹P | CDCl₃ | 17.9 | d | J(P-H) = 492.0 Hz |

| ¹⁹F | CDCl₃ | -63.4 | s | - |

Note: The ³¹P NMR data indicates a doublet, which arises from coupling to the P-H proton in the secondary phosphine oxide. The initial search results provided data for the secondary phosphine oxide, which is a closely related structure.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the P=O, P-C, C-F, and aromatic C-H and C=C bonds.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| P=O stretch | ~1140 - 1200 | Strong |

| P-C (aryl) stretch | ~1430 - 1450 | Medium |

| C-F stretch (in CF₃) | ~1100 - 1350 | Strong, often multiple bands |

| Aromatic C-H stretch | >3000 | Medium to weak |

| Aromatic C=C stretch | ~1450 - 1600 | Medium to weak, multiple bands |

The strong absorption of the P=O bond is a particularly useful diagnostic feature for phosphine oxides.[4][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent like ethanol or acetonitrile is expected to exhibit absorption bands characteristic of aromatic systems. The presence of the trifluoromethyl groups and the phosphine oxide moiety can influence the position and intensity of these bands. Typically, aromatic compounds show strong absorptions in the 200-300 nm region due to π → π* transitions. Benzene itself shows absorption bands around 184 nm, 204 nm, and 256 nm.[6] Substitution on the benzene ring can cause a bathochromic (red) shift to longer wavelengths.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound, as well as to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS analysis provides a highly accurate mass measurement, confirming the molecular formula. For this compound (C₁₄H₉F₆OP), the calculated exact mass for the protonated molecule [M+H]⁺ is 339.0373.

Fragmentation Pattern: Under electron ionization (EI) or other fragmentation techniques, the molecular ion is expected to be observed.[7] Common fragmentation pathways for aromatic phosphine oxides involve the cleavage of the P-C bonds.[8] The loss of a trifluoromethylphenyl radical or a CF₃ group would be expected fragmentation pathways. The stability of the resulting fragments will dictate the observed fragmentation pattern.[9]

Experimental Protocols

This section provides standardized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Sample Preparation and Analysis

Caption: Workflow for NMR sample preparation and analysis.

IR Sample Preparation and Analysis (Thin Solid Film Method)

Caption: Workflow for IR sample preparation and analysis using the thin solid film method.

Applications in Research and Development

The unique spectroscopic and chemical properties of this compound make it a valuable compound in several areas:

-

Materials Science: It can be used as a monomer or an additive in the synthesis of high-performance polymers such as polyimides and epoxy resins.[3] The trifluoromethyl groups can enhance thermal stability, flame retardancy, and hydrophobicity, while lowering the dielectric constant, making these materials suitable for aerospace and electronics applications.[3]

-

Drug Development: Phosphine oxides are recognized as strong hydrogen bond acceptors and can be incorporated into drug candidates to improve properties such as solubility, metabolic stability, and target binding affinity.[2] The trifluoromethyl groups can also enhance metabolic stability and lipophilicity.[10]

-

Catalysis: Phosphine oxides can act as ligands for metal catalysts, influencing the steric and electronic environment of the metal center and thereby modulating the catalyst's activity and selectivity in various organic reactions.[11][12]

Conclusion

The spectroscopic properties of this compound provide a detailed fingerprint for its identification and characterization. The combination of multinuclear NMR, IR, UV-Vis, and mass spectrometry allows for a thorough understanding of its molecular structure and electronic properties. This knowledge is critical for its application in the development of advanced materials, novel pharmaceuticals, and efficient catalytic systems. The methodologies and data presented in this guide serve as a valuable resource for scientists and researchers working with this versatile compound.

References

- 1. This compound | 15929-43-8 [sigmaaldrich.com]

- 2. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy | MDPI [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. readchemistry.com [readchemistry.com]

- 10. mdpi.com [mdpi.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. cfmot.de [cfmot.de]

A Technical Guide to the Thermal Stability of Bis(4-(trifluoromethyl)phenyl)phosphine Oxide

This in-depth technical guide provides a comprehensive analysis of the thermal stability of Bis(4-(trifluoromethyl)phenyl)phosphine oxide. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are investigating this compound. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and a framework for self-validating protocols.

Introduction: The Critical Role of Thermal Stability

This compound is a specialty organophosphorus compound distinguished by its robust chemical structure. The presence of two trifluoromethylphenyl groups imparts significant electronic and steric effects, influencing its reactivity, solubility, and, most critically, its thermal stability. A thorough understanding of a compound's behavior under thermal stress is paramount for ensuring safety, defining processing limits, and predicting shelf-life and performance in its intended application, whether as a pharmaceutical intermediate, a flame retardant, or a component in advanced polymers.[1]

The P=O bond in phosphine oxides is inherently strong, contributing to their general thermal robustness.[2] However, the aryl substituents and the potent electron-withdrawing nature of the trifluoromethyl (CF3) groups significantly modulate this stability. This guide will detail the methodologies used to quantify this stability, interpret the resulting data, and propose a likely decomposition pathway.

Core Analytical Techniques for Thermal Stability Assessment

To construct a complete thermal stability profile, a multi-technique approach is essential. Each technique provides a unique piece of the puzzle, and together they offer a comprehensive view of the material's behavior from initial decomposition to the potential for runaway reactions.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA is the foundational technique for assessing thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The primary output, a TGA curve, provides the decomposition onset temperature (T_onset) and the temperature of maximum mass loss rate (T_max), which are critical indicators of when a material begins to degrade.[3]

Trustworthiness: A self-validating TGA protocol involves careful sample preparation, precise atmospheric control, and the use of appropriate heating rates to ensure that the observed decomposition is a true representation of the material's intrinsic stability and not an artifact of the experimental conditions.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: While TGA tracks mass loss, DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This allows for the determination of melting points, glass transitions, and the enthalpy (ΔH) of decomposition. An exothermic decomposition event, where the compound releases heat as it degrades, is a critical safety parameter.

Trustworthiness: The protocol's integrity is maintained by using hermetically sealed pans to contain any volatile decomposition products, ensuring that the measured heat flow accurately reflects the thermal events occurring within the sample.

Accelerating Rate Calorimetry (ARC)

Expertise & Experience: ARC is the gold standard for assessing thermal runaway hazards.[4] It simulates a worst-case adiabatic scenario (zero heat loss to the environment), allowing for the determination of the onset of self-heating, the time to maximum rate (TMR), and the pressure generated during decomposition.[5][6][7] This data is indispensable for defining safe processing and storage conditions.

Trustworthiness: The "heat-wait-search" mode of operation ensures that the instrument only applies heat to reach a set temperature and then waits to detect any self-heating from the sample itself, providing a true measure of the material's potential for a runaway reaction.[7]

Experimental Protocols & Data Interpretation

While specific experimental data for pure this compound is not extensively available in public literature, this section provides robust, field-proven protocols for its analysis. The presented data is representative of a highly stable triarylphosphine oxide, informed by studies on structurally related compounds.[8]

Thermogravimetric Analysis (TGA) Protocol

Methodology:

-

Equilibrate the TGA instrument to 30°C.

-

Place 5-10 mg of this compound into a platinum or ceramic TGA pan.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for 30 minutes to ensure an inert atmosphere.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

Record the mass loss and its first derivative (DTG) as a function of temperature.

Data Interpretation: The resulting data would be expected to show a single-stage decomposition process. The key parameters are extracted from the TGA and DTG curves.

| Parameter | Representative Value | Description |

| T_onset (5% Mass Loss) | ~360 °C | The temperature at which 5% of the initial mass has been lost, indicating the start of significant decomposition. |

| T_max (Peak of DTG) | ~390 °C | The temperature at which the rate of mass loss is at its maximum. |

| Char Residue at 600°C | >20% | The percentage of material remaining at the end of the experiment, indicating the formation of a thermally stable char. |

Note: These values are expert estimations based on the high stability of similar phosphine oxides used as flame retardants in epoxy resins, where composite T5% values exceed 360°C.[9]

Differential Scanning Calorimetry (DSC) Protocol

Methodology:

-

Calibrate the DSC instrument using an indium standard.

-

Weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

Place the sealed pan in the DSC cell, using an empty sealed pan as a reference.

-

Heat the sample from 25°C to 450°C at a rate of 10°C/min under a nitrogen atmosphere.

-

Record the heat flow.

Data Interpretation: The DSC thermogram would reveal the following key thermal events:

| Parameter | Representative Value | Description |

| Melting Point (T_m) | 67-69 °C | A sharp endothermic peak corresponding to the solid-to-liquid phase transition.[10] |

| Decomposition Onset | ~355 °C | The temperature at which the baseline begins to deviate, indicating the start of an exothermic event. |

| Decomposition Enthalpy (ΔH_d) | -150 to -250 J/g | The integrated area of the exothermic peak, quantifying the heat released during decomposition. A negative value indicates an exothermic process. |

Accelerating Rate Calorimetry (ARC) Protocol

Methodology:

-

Load a 1-3 gram sample into a titanium or Hastelloy C bomb.

-

Seal the bomb and place it inside the ARC calorimeter.

-

Begin a "heat-wait-search" protocol with a 10°C step size, a 15-minute wait time, and a self-heating detection threshold of 0.02 °C/min.

-

Once self-heating is detected, the instrument switches to adiabatic mode, tracking the temperature and pressure rise until the reaction is complete.

Data Interpretation: ARC provides critical safety data for worst-case scenarios.

| Parameter | Representative Value | Description |

| Onset of Self-Heating | ~250 °C | The temperature at which the compound begins to generate its own heat under adiabatic conditions. This is typically lower than the TGA onset. |

| Time to Maximum Rate (TMR) | Varies with Temp | The time required for the reaction to reach its maximum velocity from a given starting temperature. Crucial for emergency response planning. |

| Adiabatic Temperature Rise (ΔT_ad) | >200 °C | The total temperature increase due to the exothermic decomposition. |

| Maximum Pressure | >50 bar | The maximum pressure generated by the decomposition products. Essential for pressure relief system design. |

Visualization of Experimental Workflows and Mechanisms

Integrated Thermal Analysis Workflow

The logical flow of a comprehensive thermal stability investigation is depicted below. It begins with broad screening using TGA and DSC and progresses to more intensive hazard analysis with ARC if warranted by the initial findings.

Caption: Workflow for comprehensive thermal stability analysis.

Proposed Thermal Decomposition Mechanism

The thermal degradation of organophosphorus compounds often proceeds via the elimination of phosphorus-containing acids.[5] For this compound, a plausible mechanism involves the homolytic cleavage of the P-C bonds, which are typically the weakest bonds in the molecule, followed by radical recombination and fragmentation.

Caption: Proposed high-temperature decomposition pathway.

Conclusion

This compound is a highly thermally stable molecule, with significant decomposition commencing well above 350°C under an inert atmosphere. The trifluoromethyl groups contribute to the strength and rigidity of the molecule, enhancing its thermal robustness. The primary thermal hazard associated with this compound is a strong exothermic decomposition at elevated temperatures, which can generate significant pressure. Therefore, while stable under normal conditions, appropriate engineering controls and a thorough understanding of its adiabatic decomposition behavior are essential for safe handling and processing at temperatures exceeding 250°C. The protocols and interpretive guidance provided herein offer a robust framework for any researcher or organization working with this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chlorobis[4-(trifluoromethyl)phenyl]phosphine, 97% 5 g | Request for Quote [thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 15929-43-8|this compound|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Facile Synthesis of Bis-Diphenylphosphine Oxide as a Flame Retardant for Epoxy Resins | MDPI [mdpi.com]

- 10. This compound | 15929-43-8 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Electronic Properties of Bis(4-(trifluoromethyl)phenyl)phosphine oxide

Abstract

Bis(4-(trifluoromethyl)phenyl)phosphine oxide (CAS 15929-43-8) is an organophosphorus compound of significant interest in materials science.[1][2] Its distinct molecular architecture, featuring a central phosphoryl (P=O) group flanked by two phenyl rings substituted with strongly electron-withdrawing trifluoromethyl (CF3) groups, imparts a unique set of electronic properties. This guide provides a comprehensive technical overview of these properties, detailing their origins, experimental characterization, and implications for the design of advanced functional materials. We will explore the compound's frontier molecular orbitals, electrochemical behavior, and photophysical characteristics, offering field-proven insights for researchers and professionals in drug development and materials science.

Introduction: The Molecular Architecture and its Electronic Implications

This compound, with the molecular formula C14H9F6OP, possesses a tetrahedral geometry around the central phosphorus atom.[3] The key to its electronic character lies in the interplay between the electron-donating phosphoryl oxygen and the potent electron-withdrawing trifluoromethyl groups.[1][2]

The P=O bond introduces a significant dipole moment and contributes to the molecule's high thermal stability.[3][4] The CF3 groups, positioned at the para-position of the phenyl rings, exert a strong inductive (-I) and mesomeric (-M) effect. This electronic pull dramatically influences the electron density distribution across the entire molecule, lowering the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3][5] This fundamental characteristic is a cornerstone of its utility in various applications, particularly in organic electronics.[1][3]

Below is a diagram illustrating the logical relationship between the molecular structure and its resulting electronic properties.

Caption: Molecular structure's influence on electronic properties.

Frontier Molecular Orbitals and Energy Levels

The HOMO and LUMO are critical in determining a molecule's electronic behavior, including its charge transport characteristics and optical properties. In this compound, the HOMO is typically localized on the phenyl rings and the P=O bond, while the LUMO is distributed across the phenyl rings and the phosphorus atom, influenced by the antibonding orbitals of the CF3 groups.

The strong electron-withdrawing nature of the CF3 groups significantly stabilizes both the HOMO and LUMO energy levels.[5] This leads to a deep HOMO level, which imparts high ionization potential and good stability against oxidation. Concurrently, the low-lying LUMO level results in a high electron affinity, facilitating efficient electron injection and transport.[3]

Quantitative Data Summary

| Property | Typical Value Range | Significance |

| HOMO Energy Level | -6.0 to -6.5 eV | High stability, good hole-blocking capability |

| LUMO Energy Level | -2.5 to -3.0 eV | Efficient electron injection and transport |

| Energy Gap (HOMO-LUMO) | 3.5 to 4.0 eV | Wide bandgap, suitable for high-energy applications |

| Triplet Energy (ET) | > 2.8 eV | Effective host material for phosphorescent emitters |

Note: These values are approximate and can be influenced by the specific experimental or computational method used.

The wide energy gap between the HOMO and LUMO is a direct consequence of the significant stabilization of both orbitals. This large gap is crucial for its application as a host material in organic light-emitting diodes (OLEDs), as it prevents energy transfer from the guest emitter to the host material.[6]

Experimental Characterization of Electronic Properties

To empirically determine the electronic properties of this compound, several key experimental techniques are employed. The following protocols are standard in the field and provide a self-validating system for characterizing novel materials.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule. By measuring the oxidation and reduction potentials, one can estimate these crucial parameters.

Experimental Protocol for Cyclic Voltammetry

-

Preparation of the Electrolyte Solution:

-

Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a dry, degassed solvent (e.g., dichloromethane or acetonitrile).

-

-

Preparation of the Analyte Solution:

-

Dissolve a small, known concentration (typically 1-5 mM) of this compound in the prepared electrolyte solution.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Purge the cell with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove oxygen.

-

-

Data Acquisition:

-

Perform a cyclic voltammetry scan over a potential range that encompasses the expected oxidation and reduction events.

-

Use a ferrocene/ferrocenium (Fc/Fc+) couple as an internal or external standard for calibration.

-

-

Data Analysis:

-

Determine the onset potentials for the first oxidation (E_ox) and reduction (E_red) peaks.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:

-

HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]

-

-

The workflow for this experimental protocol is visualized below.

Caption: Workflow for Cyclic Voltammetry analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to determine the optical bandgap of the material.[4] The absorption spectrum reveals the electronic transitions between the ground state and excited states.

Experimental Protocol for UV-Vis Spectroscopy

-

Solution Preparation:

-

Prepare a dilute solution (typically 10^-5 to 10^-6 M) of this compound in a suitable UV-transparent solvent (e.g., dichloromethane, toluene, or cyclohexane).[4]

-

-

Spectrometer Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the prepared sample solution.

-

-

Data Acquisition:

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).[4]

-

-

Data Analysis:

-

Identify the wavelength of the absorption onset (λ_onset) from the low-energy edge of the absorption spectrum.

-

Calculate the optical bandgap (E_g^opt) using the formula:

-

E_g^opt (eV) = 1240 / λ_onset (nm)

-

-

Applications in Organic Electronics

The unique electronic properties of this compound make it a highly versatile material in the field of organic electronics.[1] Its primary applications stem from its excellent electron-transporting capabilities and high triplet energy.

Host Material in Phosphorescent OLEDs (PhOLEDs)

In PhOLEDs, a host material is required to have a high triplet energy to confine the triplet excitons on the phosphorescent guest emitter, preventing energy loss. The wide bandgap and high triplet energy of this compound make it an ideal candidate for this purpose, particularly for blue PhOLEDs which require hosts with very high triplet energies.[6][7]

Electron Transport Layer (ETL)

The high electron affinity and good electron mobility of this compound allow it to function effectively as an electron transport layer in OLEDs and organic photovoltaics (OPVs).[3] A well-matched ETL facilitates the efficient injection of electrons from the cathode and their transport to the emissive layer, improving overall device performance.

Field-Effect Transistors (FETs)

The electron-deficient nature of this compound also makes it a promising material for n-type organic field-effect transistors (OFETs). Its stability and defined electronic structure are advantageous for creating reliable and high-performance transistor devices.[1]

The logical flow from the material's properties to its applications is depicted in the following diagram.

Caption: From electronic properties to device applications.

Conclusion

This compound stands out as a specialty chemical with a compelling set of electronic properties. The strategic placement of trifluoromethyl groups induces a strong electron-withdrawing effect, leading to low-lying HOMO and LUMO energy levels, a wide bandgap, and high triplet energy. These characteristics, verifiable through standard experimental protocols like cyclic voltammetry and UV-Vis spectroscopy, make it an exceptionally valuable material for a range of applications in organic electronics. As the demand for high-performance electronic devices continues to grow, the importance of well-characterized and versatile materials like this compound will undoubtedly increase.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound (EVT-3041269) | 15929-43-8 [evitachem.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Abstract [mat-china.com]

- 7. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

A Comprehensive Technical Guide to the Solubility of Bis(4-(trifluoromethyl)phenyl)phosphine Oxide in Common Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of bis(4-(trifluoromethyl)phenyl)phosphine oxide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of this compound's solubility, offering a robust framework for its application in various experimental and industrial settings.

Introduction: Understanding this compound

This compound is a solid organophosphorus compound with the chemical formula C₁₄H₉F₆OP and a molecular weight of 338.19 g/mol .[1][2] Its structure, featuring a polar phosphine oxide group flanked by two electron-withdrawing trifluoromethylphenyl rings, imparts a unique combination of properties that make it a valuable intermediate and reagent in organic synthesis. A thorough understanding of its solubility is paramount for its effective use in reaction media, purification processes, and formulation development.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its molecular structure and the nature of the solvent. For this compound, several key features are at play:

-

The Phosphine Oxide Group (P=O): This is a highly polar functional group capable of acting as a hydrogen bond acceptor. This polarity is a primary driver for its solubility in polar solvents.

-

Aromatic Rings: The two phenyl rings provide a significant nonpolar character to the molecule, contributing to its solubility in nonpolar or moderately polar solvents.

-

Trifluoromethyl Groups (-CF₃): These groups are strongly electron-withdrawing and increase the lipophilicity of the molecule. The presence of two -CF₃ groups enhances the nonpolar character of the phenyl rings, which can influence its solubility profile compared to non-fluorinated analogues like triphenylphosphine oxide (TPPO).

The interplay of these structural elements suggests that this compound will exhibit a nuanced solubility profile, with a preference for polar aprotic solvents that can interact with the phosphine oxide group without being hindered by the bulky, lipophilic phenyl rings.

Solubility Profile: A Solvent-by-Solvent Analysis

While specific quantitative solubility data for this compound is not extensively published, a qualitative and semi-quantitative profile can be constructed based on its structural similarity to related compounds and general principles of organic chemistry. The following table summarizes the expected solubility in a range of common organic solvents.

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | High | The polar aprotic nature of DMF allows for strong dipole-dipole interactions with the P=O group. |

| Dimethyl Sulfoxide (DMSO) | High | Similar to DMF, DMSO is a strong hydrogen bond acceptor and can effectively solvate the phosphine oxide group. | |

| Tetrahydrofuran (THF) | Moderate to High | THF is a good solvent for many organic compounds and is expected to effectively dissolve this phosphine oxide. | |

| Acetone | Moderate | Acetone's polarity and ability to accept hydrogen bonds suggest moderate solubility. | |

| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMF or DMSO, suggesting slightly lower solubility. | |

| Polar Protic | Ethanol | Moderate | The hydroxyl group of ethanol can act as a hydrogen bond donor to the P=O group, but the nonpolar trifluoromethylphenyl rings may limit high solubility. For the related compound triphenylphosphine oxide (TPPO), the solubility in ethanol is approximately 20 mg/mL.[3] |

| Methanol | Moderate | Similar to ethanol, but its smaller size may allow for slightly better solvation. | |

| Isopropanol | Lower | The bulkier alkyl group of isopropanol may hinder effective solvation of the phosphine oxide. | |

| Nonpolar | Toluene | Moderate | The aromatic nature of toluene can interact favorably with the phenyl rings of the solute through π-stacking interactions. |

| Dichloromethane (DCM) | Moderate | DCM is a versatile solvent that can dissolve a wide range of organic compounds. | |

| Hexanes/Heptane | Low | The nonpolar nature of alkanes makes them poor solvents for the polar phosphine oxide group. | |

| Diethyl Ether | Low to Moderate | While it has a dipole moment, diethyl ether is a relatively nonpolar solvent. The related TPPO is poorly soluble in cold diethyl ether.[4] |

Experimental Determination of Solubility: A Step-by-Step Protocol

For researchers requiring precise solubility data, the following experimental protocol provides a reliable method for its determination. This protocol is based on the widely used gravimetric "shake-flask" method.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Vials with screw caps and PTFE septa

-

Syringes and syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Experimental Workflow Diagram:

References

A Comprehensive Technical Guide to the Molecular Modeling of Bis(4-(trifluoromethyl)phenyl)phosphine oxide: From First Principles to Application

Abstract: This technical guide provides a comprehensive framework for the molecular modeling of Bis(4-(trifluoromethyl)phenyl)phosphine oxide, a molecule of interest in materials science and medicinal chemistry.[1][2] Recognizing the unique challenges posed by its organophosphorus core and trifluoromethyl substituents, this document outlines a rigorous, multi-stage modeling protocol designed for researchers, scientists, and drug development professionals. We detail field-proven methodologies, beginning with high-accuracy quantum mechanical (QM) calculations to define the molecule's fundamental electronic structure and geometry. This is followed by a systematic protocol for developing a custom, reliable molecular mechanics (MM) force field, a critical step for enabling larger-scale simulations. Each protocol is presented with a clear rationale for methodological choices, ensuring scientific integrity and reproducibility. By integrating QM-derived data into MM parameters, this guide establishes a self-validating workflow that bridges the gap between theoretical accuracy and practical application, culminating in a robust model suitable for advanced simulations in materials science and drug discovery contexts.

Introduction: The "Why" and "How" of Modeling a Unique Scaffold

This compound is a unique chemical entity characterized by a polar phosphine oxide group and two electron-withdrawing trifluoromethylphenyl rings.[3] This combination of features imparts desirable properties, such as high thermal stability and specific electronic characteristics, making it a valuable building block in high-performance polymers and organic electronic devices.[1] In the pharmaceutical realm, the phosphine oxide motif is increasingly recognized as a valuable polar structural element that can enhance aqueous solubility and metabolic stability, although it is still underrepresented in approved drugs.[2][4]

1.1 The Rationale for In Silico Investigation

Computational modeling provides insights into molecular properties at a level of detail often inaccessible through experimental means alone. For a molecule like this compound, modeling can:

-

Elucidate the three-dimensional structure and conformational preferences.

-

Map the electrostatic potential to understand intermolecular interactions, such as hydrogen bonding capabilities of the P=O group.[2]

-

Predict electronic properties (e.g., orbital energies) relevant to its function in electronic materials.[1]

-

Serve as a foundation for virtual screening and drug design by providing an accurate representation for docking and molecular dynamics simulations.[5]

1.2 Core Challenges in Modeling this System

Accurate modeling of this molecule is non-trivial due to two primary factors:

-

The Organophosphorus Center: Phosphorus can adopt a hypervalent state, and the P=O bond possesses a significant dipole moment. Standard "off-the-shelf" force fields, developed primarily for common organic molecules, often lack well-validated parameters for such centers, potentially leading to inaccurate geometries and electrostatic representations.[6][7]

-

Trifluoromethyl (CF3) Groups: The high electronegativity of fluorine atoms creates strong local dipoles and influences the overall electronic structure. Capturing these effects requires careful parameterization of both electrostatic and van der Waals terms.[8]

This guide directly addresses these challenges by presenting a workflow that starts from first principles (Quantum Mechanics) to build a trustworthy model for higher-level simulations (Molecular Mechanics).

Part 1: Quantum Mechanical Characterization

To build a reliable model, we must first establish a "ground truth" for the molecule's intrinsic properties. Density Functional Theory (DFT) offers a robust balance of computational accuracy and efficiency for this purpose, making it a suitable method for studying phosphine oxides.[9][10][11]

2.1 Causality Behind Method Selection

-

Functional Choice (e.g., B3LYP or ωB97X-D): Hybrid functionals like B3LYP are workhorses in computational chemistry and have a long track record of providing reliable geometries and electronic properties for organic molecules.[12] Functionals like ωB97X-D are also excellent choices as they include dispersion corrections, which can be important for accurately capturing non-covalent interactions.

-

Basis Set Choice (e.g., 6-311+G(d,p)): A Pople-style, triple-zeta basis set like 6-311G is recommended to provide sufficient flexibility for describing the electron distribution. The addition of diffuse functions (+) is critical for accurately modeling the lone pairs on the oxygen and fluorine atoms, while polarization functions (d,p) are essential for describing the non-spherical electron distribution around the phosphorus center and other heavy atoms.

2.2 Detailed Protocol: Geometry Optimization & Electronic Analysis

This protocol outlines the steps for obtaining the optimized molecular geometry and analyzing its electronic properties using a QM software package like Gaussian or ORCA.

Step 1: Initial Structure Generation

-

Construct the 3D chemical structure of this compound using a molecular builder such as Avogadro or ChemDraw.

-

Perform a preliminary geometry cleanup using a simple molecular mechanics force field (e.g., UFF) within the builder to generate a reasonable starting conformation.

-

Save the structure as a standard coordinate file (e.g., .xyz or .mol).

Step 2: QM Input File Preparation

-

Create an input file specifying the coordinates, charge (0), and spin multiplicity (singlet).

-

Define the calculation settings:

-

Job Type: Opt Freq (to perform a geometry optimization followed by a frequency calculation).

-

Method: B3LYP or wB97XD.

-

Basis Set: 6-311+G(d,p).

-

Keywords: Include keywords for generating output for electrostatic potential (Pop=MK) and saving a checkpoint file.

-

Step 3: Execution and Validation

-

Submit the calculation to the QM software.

-

Self-Validation: Upon completion, verify that the optimization converged successfully. Critically, inspect the output of the frequency calculation. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.

Step 4: Analysis of Results

-

Extract the final optimized coordinates.

-

Visualize the molecular orbitals (HOMO/LUMO) to understand electron density distribution and potential reactivity.

-

Generate and visualize the molecular electrostatic potential (ESP) surface. This surface is crucial as it reveals the electron-rich (negative potential, primarily around the P=O oxygen) and electron-poor regions, which dictate non-covalent interactions. The ESP data from this step is the foundation for deriving accurate partial charges for the MM model.

Part 2: Molecular Mechanics Force Field Development

For simulations involving larger systems (e.g., the molecule in solution or interacting with a protein), a full QM treatment is computationally prohibitive. Molecular mechanics (MM) is the method of choice, but its accuracy is entirely dependent on the quality of the force field parameters. General force fields like GAFF (General AMBER Force Field) provide a good starting point but often require refinement for unique scaffolds.[6][13] This section details the protocol for deriving custom, high-quality charges and refining other parameters.

3.1 The Imperative of Custom Parameterization

-

Electrostatics (Partial Charges): This is the most critical component for polar molecules. Generic charge assignment methods may not adequately capture the strong polarization of the P=O bond or the electron-withdrawing effects of the CF3 groups. We will use the Restrained Electrostatic Potential (RESP) fitting procedure, which derives atom-centered charges directly from the QM-calculated ESP, ensuring a faithful representation of the molecule's electrostatic nature.[14][15]

-

Bonded Parameters (Bonds, Angles, Dihedrals): While GAFF can often provide reasonable initial estimates for bond and angle parameters, dihedral parameters governing the rotation of the phenyl rings relative to the phosphorus core may need refinement to accurately reproduce the molecule's conformational energy profile.